molecular formula C25H29N3O6S B2569579 2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-N-isopropyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 932513-02-5

2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-N-isopropyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2569579
CAS RN: 932513-02-5
M. Wt: 499.58
InChI Key: IUTXGOTUFFBPCY-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazoline, which is a type of heterocyclic compound. Quinazolines have a wide range of applications in medicinal chemistry and are found in many pharmaceutical drugs .


Molecular Structure Analysis

The compound contains a quinazoline core, which is a bicyclic structure consisting of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other of which contains two nitrogen atoms .


Chemical Reactions Analysis

Quinazolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. In general, quinazolines are stable compounds and can form hydrogen bonds, which can affect their solubility and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

  • Novel heterocyclic compounds derived from visnagenone and khellinone, including those with benzodifuran and thiazolopyrimidine frameworks, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds show significant COX-2 inhibition, analgesic, and anti-inflammatory properties, highlighting their potential in drug development for pain and inflammation management (Abu‐Hashem et al., 2020).

Antimicrobial Agents

  • Quinazolinone and thiazolidinone derivatives have been synthesized and screened for their antibacterial and antifungal activities. These compounds exhibit notable efficacy against various microbial strains, suggesting their potential use as antimicrobial agents (Desai et al., 2011).

Antifungal and Antibacterial Study

  • A study on fluoroquinolone-based 4-thiazolidinones elaborates on their synthesis and antimicrobial evaluation. These compounds demonstrate significant antifungal and antibacterial activities, indicating their potential for developing new antimicrobial drugs (Patel & Patel, 2010).

Metabolism Study

  • Research on HM-30181, a P-glycoprotein inhibitor, details its in vitro and in vivo metabolism in rats, providing valuable insights into the metabolic pathways of complex organic molecules. This knowledge is crucial for drug development and understanding the pharmacokinetics of new therapeutic agents (Paek et al., 2006).

Photostabilizers for PVC

  • Thiophene derivatives have been synthesized and evaluated as photostabilizers for poly(vinyl chloride), showcasing the application of organic compounds in material science to enhance the durability and lifespan of plastics (Balakit et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many quinazoline derivatives are known to have biological activity and are used as pharmaceutical drugs .

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. Given the wide range of biological activities exhibited by quinazoline derivatives, it could potentially have interesting pharmaceutical applications .

properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxo-N-propan-2-ylquinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O6S/c1-15(2)26-23(30)17-6-8-18-19(12-17)27-25(28(24(18)31)10-11-32-3)35-14-20(29)16-7-9-21(33-4)22(13-16)34-5/h6-9,12-13,15H,10-11,14H2,1-5H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTXGOTUFFBPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC(=C(C=C3)OC)OC)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-N-isopropyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

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